Cas no 965-52-6 (Nifuroxazide)

Nifuroxazide is an oral nitrofuran-based antimicrobial agent primarily used for the treatment of acute bacterial diarrhea. It exhibits broad-spectrum activity against Gram-positive and Gram-negative enteropathogenic bacteria, including Escherichia coli, Salmonella, and Shigella species. The compound acts by inhibiting bacterial dehydrogenase enzymes, disrupting cellular metabolism. Its minimal systemic absorption ensures localized action in the gastrointestinal tract, reducing the risk of systemic side effects. Nifuroxazide is valued for its low resistance development and favorable safety profile, making it suitable for both adult and pediatric use. The drug is typically administered in tablet or suspension form, with efficacy demonstrated in clinical settings for symptom resolution and pathogen eradication.
Nifuroxazide structure
Nifuroxazide structure
Product Name:Nifuroxazide
CAS No:965-52-6
MF:C12H9N3O5
MW:275.216962575912
MDL:MFCD00079482
CID:40423
PubChem ID:5337997
Update Time:2026-04-23

Nifuroxazide Chemical and Physical Properties

Names and Identifiers

    • nifuroxazide
    • 4-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide
    • Nifuroxazide-D4
    • Diarlidan
    • Dicoferin
    • Ercefurol
    • Ercefuryl
    • Nifuroxazid
    • Nifuroxazida
    • Nifuroxazidum
    • Nifuroxazidum [INN-Latin]
    • p-hydroxy-N'-(5-nitrofurfurylidene)benzhydrazide
    • p-Hydroxybenzoic acid (5-nitrofurfurylidene) hydrazide
    • Nifruoxazide
    • Nifuroxazida [INN-Spanish]
    • RC 27109
    • p-Hydroxybenzoic acid (5-nitrofurfurylidene)hydrazide
    • PM5LI0P38J
    • MLS000069620
    • C12H9N3O5
    • 4-Hydroxy-N'-(5-nitrofurfuryliden)benzhydrazid
    • SMR000058185
    • 4-hydroxy-N-[(E)-(5-nitro-2-furyl)methyleneamino]benzamide
    • 4-hydroxy-N-[(E)-(5-nitrofuran-2-yl)m
    • Benzoic acid, 4-hydroxy-, [(5-nitro-2-furanyl)methylene]hydrazide (9CI)
    • Benzoic acid, p-hydroxy-, (5-nitrofurfurylidene)hydrazide (7CI, 8CI)
    • (5-Nitro-2-furfurylidene)(4-hydroxybenzoyl)hydrazine
    • 1-(p-Hydroxybenzoyl)-2-(5-nitrofurfurylidene)hydrazine
    • 27-109RC
    • 5-Nitro-2-furaldehyde p-hydroxybenzoylhydrazone
    • 5-Nitro-2-furfurylidene-4-hydroxybenzhydrazide
    • Adral
    • Antinal
    • Bacifurane
    • Enterofuril
    • Pentofuryl
    • RC 30-109
    • BRD-K68188368-001-09-4
    • NIFUROXAZIDE [MART.]
    • DTXCID2025343
    • NIFUROXAZIDE [INN]
    • Benzoic acid, 4-hydroxy-, 2-((5-nitro-2-furanyl)methylene)hydrazide
    • Benzoic acid, 4-hydroxy-, 2-[(5-nitro-2-furanyl)methylene]hydrazide
    • BRD-K68188368-001-11-0
    • SCHEMBL14608895
    • HY-B1436
    • 965-52-6
    • BIM-0014420.P001
    • CCG-213989
    • CCRIS 5490
    • AB00513861
    • CHEBI:135136
    • DB13855
    • W-100139
    • Tox21_110491_1
    • 4-hydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide
    • R.C. 27-109
    • s4182
    • Pharmakon1600-01505788
    • EN300-21037331
    • Prestwick2_000555
    • Tox21_110491
    • CHEBI:94556
    • BSPBio_000629
    • NIFUROXAZIDE [EP MONOGRAPH]
    • Nifuroxazidum (INN-Latin)
    • Nifuroxazide, European Pharmacopoeia (EP) Reference Standard
    • 4-hydroxy-N'-[(1E)-(5-nitro-2-furyl)methylene]benzohydrazide
    • Prestwick_874
    • DTXSID4045343
    • Benzoic acid, 4-hydroxy-, [(1E)-(5-nitro-2-furanyl)methylene]hydrazide
    • p-Hydroxybenzoic acid 5-nitrofurfurylidene hydrazide
    • AC-8713
    • 4-Hydroxy-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide
    • (Nitro-5' furfurylidene-2') hydroxy-4 benzhydrazide [French]
    • UNII-PM5LI0P38J
    • CS-4918
    • 4-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylidene]benzenecarbohydrazonic acid
    • AB00513861_03
    • Prestwick3_000555
    • Nifuroxazida (INN-Spanish)
    • HMS3713P11
    • BPBio1_000693
    • 4-hydroxy-N'-[(5-nitrofuran-2-yl)methylidene]benzohydrazide
    • Z49615787
    • BRD-K68188368-001-03-7
    • HMS1569P11
    • RC-27109
    • 4-hydroxy-N'-[(1E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide
    • NCGC00179496-04
    • NIFUROXAZIDE [WHO-DD]
    • SCHEMBL542542
    • HMS2096P11
    • (Nitro-5' furfurylidene-2') hydroxy-4 benzhydrazide
    • STL454990
    • Ercefuryl 200
    • A07AX03
    • 4-hydroxy-N'-((1E)-(5-nitrofuran-2-yl)methylidene)benzohydrazide
    • D07111
    • SJ000287313
    • NIFUROXAZIDE (EP MONOGRAPH)
    • NIFUROXAZIDE (MART.)
    • SCHEMBL543480
    • AB00513861_02
    • BRN 1352180
    • Diaryl
    • Nifuroxazide, VETRANAL(TM), analytical standard
    • BDBM50396177
    • BENZOIC ACID, p-HYDROXY-, (5-NITROFURFURYLIDENE)HYDRAZIDE
    • STK091243
    • Nifuroxazide (INN)
    • EINECS 213-522-0
    • NIFUROXAZIDE (EP IMPURITY)
    • MFCD00079482
    • CAS-965-52-6
    • SBI-0014420.P002
    • Opera_ID_40
    • NCGC00016554-01
    • NSC-759261
    • NSC759261
    • AKOS000483758
    • NSC 759261
    • AS-13310
    • EN300-1692886
    • BRD-K68188368-001-08-6
    • Nifuroxazide [INN:BAN:DCF]
    • 4-hydroxy-N-((5-nitrofuran-2-yl)methylideneamino)benzamide
    • NIFUROXAZIDE [EP IMPURITY]
    • CHEMBL244888
    • 4-hydroxy-N-[(5-nitrofuran-2-yl)methylideneamino]benzamide
    • Nifuroxazide
    • MDL: MFCD00079482
    • Inchi: 1S/C12H9N3O5/c16-9-3-1-8(2-4-9)12(17)14-13-7-10-5-6-11(20-10)15(18)19/h1-7,16H,(H,14,17)
    • InChI Key: YCWSUKQGVSGXJO-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(O)=CC=1)NN=CC1=CC=C([N+](=O)[O-])O1
    • BRN: 1352180

Computed Properties

  • Exact Mass: 275.05400
  • Monoisotopic Mass: 275.05422
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 387
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 7
  • XLogP3: 2.1
  • Topological Polar Surface Area: 121

Experimental Properties

  • Color/Form: Yellow powder
  • Density: 1.3877 (rough estimate)
  • Melting Point: 298°C
  • Boiling Point: 418.17°C (rough estimate)
  • Refractive Index: 1.5700 (estimate)
  • PSA: 120.65000
  • LogP: 2.57140
  • Solubility: Not determined

Nifuroxazide Security Information

Nifuroxazide Customs Data

  • HS CODE:2928000090
  • Customs Data:

    China Customs Code:

    2932190090

    Overview:

    2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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Nifuroxazide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  1 - 3 h, reflux
Reference
Synthetic method of 4-hydroxy-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide
, China, , ,

Production Method 2

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ;  rt → 100 °C; 3.5 h, 100 °C
Reference
The research on the synthesis of 4-hydroxy-N'-((5-introfuran-2-yl)methylene) benzohydrazide
Zhang, Shuai; Li, Dian-qing; Shi, Zhi-qiang, Shandong Huagong, 2010, 39(4), 1-2

Production Method 3

Reaction Conditions
1.1 Catalysts: Acetic acid Solvents: Water ;  5 min, rt
1.2 rt; 30 min, rt
Reference
Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism
Gallardo-Garrido, C.; Cho, Y.; Cortes-Rios, J.; Vasquez, D.; Pessoa-Mahana, C. D.; et al, Toxicology and Applied Pharmacology, 2020, 401,

Production Method 4

Reaction Conditions
Reference
Synthesis and antimicrobial activity of new furan derivatives
El-Obeid, Humeida A.; Elnima, Elamin I.; Al-Badr, Abdullah A., Pharmaceutical Research, 1985, (1), 42-3

Production Method 5

Reaction Conditions
Reference
Preparation of high-purity nifuroxazide
, Poland, , ,

Production Method 6

Reaction Conditions
1.1 Solvents: Ethanol ;  2 h, reflux
Reference
Synthesis and investigation of antimicrobial activity of some nifuroxazide analogues
Alsaeedi, Huda S.; Aljaber, Nabila A.; Ara, Ismet, Asian Journal of Chemistry, 2015, 27(10), 3639-3646

Production Method 7

Reaction Conditions
1.1 Reagents: Methanol ,  Sulfuric acid ;  4 - 6 h, reflux
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  60 °C
1.3 Solvents: Ethanol ,  Water ;  15 - 60 min, reflux
Reference
Antileishmanial activity screening of 5-nitro-2-heterocyclic benzylidene hydrazides
Rando, Daniela G.; Avery, Mitchell A.; Tekwani, Babu L.; Khan, Shabana I.; Ferreira, Elizabeth I., Bioorganic & Medicinal Chemistry, 2008, 16(14), 6724-6731

Production Method 8

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Tetrahydrofuran ,  Water
Reference
Kinetics and mechanism of Schiff base formation from 5-nitro-2-furaldehyde. Part III. Nifuroxazide
Jovanovic, Slobodanka; Misic-Vukovic, Milica; Popovic, Spasenija; Dumanovic, Dragica; Dokovic, Dejan, Journal of the Serbian Chemical Society, 1987, 52(5), 245-53

Production Method 9

Reaction Conditions
Reference
Preparation of new crystalline forms of 4-hydroxy-N'-[(5-nitrofuran-2-yl)methylene]benzohydrazide
, Romania, , ,

Production Method 10

Reaction Conditions
Reference
Catalysis of nifuroxazide formation by crosslinked poly(vinylpyridine)-supported acids
Tabakovic, Rifat; Tabakovic, Ibro, Reactive & Functional Polymers, 1999, 39(3), 263-268

Production Method 11

Reaction Conditions
Reference
5-Nitro-2-furaldehyde-p-hydroxybenzoylhydrazone
, Spain, , ,

Nifuroxazide Raw materials

Nifuroxazide Preparation Products

Nifuroxazide Suppliers

Suzhou Senfeida Chemical Co., Ltd
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Nifuroxazide Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
MS-MS
MS-MS

Additional information on Nifuroxazide

Introduction to Nifuroxazide (CAS No. 965-52-6)

Nifuroxazide, a compound with the chemical identifier CAS No. 965-52-6, is a significant molecule in the field of pharmaceutical chemistry. This substance has garnered considerable attention due to its unique pharmacological properties and potential applications in medicinal chemistry. The chemical structure of Nifuroxazide incorporates elements that contribute to its distinctive mechanism of action, making it a subject of extensive research and development.

The pharmacological profile of Nifuroxazide has been extensively studied, particularly in the context of its antimicrobial and anti-inflammatory effects. Recent advancements in the field have highlighted its potential as a therapeutic agent, particularly in treating certain infectious diseases and inflammatory conditions. The compound's ability to interact with biological targets at a molecular level has been a focal point for researchers aiming to develop novel treatments.

In the realm of medicinal chemistry, Nifuroxazide stands out due to its structural complexity and functional diversity. The presence of specific functional groups in its molecular framework allows it to exhibit a range of biological activities. These properties have been leveraged in the design of new drug candidates that aim to address unmet medical needs. The compound's efficacy in preclinical studies has prompted further investigation into its clinical potential.

One of the most compelling aspects of Nifuroxazide is its mechanism of action, which involves multiple pathways that contribute to its therapeutic effects. Research indicates that it can modulate various cellular processes, including those related to infection and inflammation. This multifaceted approach makes it a promising candidate for treating complex diseases where multiple mechanisms are involved.

The synthesis and characterization of Nifuroxazide have been subjects of considerable interest among synthetic chemists. The development of efficient synthetic routes has enabled researchers to produce the compound in larger quantities, facilitating further studies on its pharmacological properties. Advances in analytical techniques have also allowed for a deeper understanding of its molecular interactions and structural features.

Recent studies have explored the potential applications of Nifuroxazide in combating drug-resistant pathogens. The rise of antibiotic resistance has necessitated the discovery of new antimicrobial agents, and Nifuroxazide's unique properties make it a candidate for this endeavor. Researchers are investigating its efficacy against various bacterial strains, including those that are resistant to conventional antibiotics.

The safety profile of Nifuroxazide has been another area of focus, with studies assessing its toxicity and side effects. Preliminary findings suggest that it exhibits low toxicity at therapeutic doses, making it a potentially safe option for clinical use. However, further research is needed to fully understand its long-term effects and potential risks.

In conclusion, Nifuroxazide (CAS No. 965-52-6) is a compound with significant pharmaceutical potential. Its unique chemical structure and biological activities make it a valuable asset in the search for new treatments for infectious diseases and inflammatory conditions. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications, positioning it as a promising candidate for future medical interventions.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:965-52-6)Nifuroxazide
sfd21420
Purity:99.9%
Quantity:200kg
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:965-52-6)硝呋酚酰肼
LE1709746;LE411
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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